molecular formula C12H20O B1601256 3-Methyl-5-pentyl-2-cyclohexen-1-one CAS No. 42161-41-1

3-Methyl-5-pentyl-2-cyclohexen-1-one

Cat. No.: B1601256
CAS No.: 42161-41-1
M. Wt: 180.29 g/mol
InChI Key: BMUDGWMQAIVVST-UHFFFAOYSA-N
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Description

3-Methyl-5-pentyl-2-cyclohexen-1-one is a substituted cyclohexenone featuring a methyl group at position 3 and a pentyl group at position 5 on the cyclohexene ring. The cyclohexenone scaffold is characterized by a conjugated enone system (α,β-unsaturated ketone), which imparts reactivity toward nucleophilic and electrophilic agents. Its physicochemical properties, such as lipophilicity and volatility, are influenced by the pentyl chain, which differentiates it from shorter or branched substituents in analogous compounds .

Properties

IUPAC Name

3-methyl-5-pentylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-3-4-5-6-11-7-10(2)8-12(13)9-11/h8,11H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDGWMQAIVVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501298
Record name 3-Methyl-5-pentylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42161-41-1
Record name 3-Methyl-5-pentylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-pentyl-2-cyclohexen-1-one can be achieved through various methods. One common approach involves the aldol condensation of 3-methyl-2-cyclohexen-1-one with pentanal under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to promote the condensation reaction, followed by purification through distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-pentyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, diethyl ether.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexenones.

Scientific Research Applications

Flavor and Fragrance Applications

3-Methyl-5-pentyl-2-cyclohexen-1-one is primarily recognized for its use as a flavoring and fragrance agent. It possesses a unique nutty and herbal scent profile, making it suitable for incorporation into various consumer products.

Functional Uses :

  • Flavoring Agent : Used in food products to impart a nutty flavor.
  • Fragrance Component : Incorporated into perfumes and scented products due to its pleasant aroma.

Case Studies :

A study by the Flavor and Extract Manufacturers Association (FEMA) highlights its safety evaluation, confirming that it is safe for use in food products when used within recommended limits . Additionally, the International Fragrance Association (IFRA) lists it as a permissible ingredient in fragrance formulations, emphasizing its importance in the industry .

Application TypeDescriptionSafety Status
Flavoring AgentNutty flavor in food productsSafe for use
Fragrance AgentComponent in perfumesPermitted by IFRA

Health Research Applications

Beyond its sensory applications, this compound has been studied for its potential health impacts and toxicity profiles.

Toxicological Studies :

Research indicates that this compound exhibits low acute toxicity. An assessment reported an LC50 value of 7000 mg/m³ in rat inhalation studies, suggesting minimal risk at typical exposure levels . Furthermore, repeated dose studies have established a No Observed Adverse Effect Level (NOAEL) of 500 mg/kg body weight per day, indicating safety at certain dosages .

Genotoxicity Assessment :

In vitro studies have shown that this compound does not exhibit mutagenic activity, which is crucial for evaluating its safety in consumer products . This finding aligns with regulatory assessments that classify the compound as non-genotoxic.

Study TypeFindingsImplications
Acute ToxicityLC50 = 7000 mg/m³Low risk at typical exposure levels
Repeated Dose ToxicityNOAEL = 500 mg/kg bw/daySafe at specified dosages
GenotoxicityNon-mutagenic in vitroSuitable for use in consumer products

Industrial Applications

The compound also finds utility in industrial settings, particularly in the synthesis of other chemical compounds or as an intermediate in chemical processes.

Synthesis and Chemical Processes :

This compound can serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals. Its structural characteristics allow it to be modified into various derivatives that may possess unique biological activities.

Mechanism of Action

The mechanism of action of 3-Methyl-5-pentyl-2-cyclohexen-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structure allows it to participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Structural Features

Cyclohexenones with varying substituents exhibit distinct conformational and intermolecular interactions:

Compound Name Substituents (Position) Molecular Formula Key Structural Observations Reference
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone 3-methyl, 5-(4-methylphenyl) C₁₄H₁₆O Cyclohexene ring adopts an envelope conformation; C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice.
2-Methyl-5-isopropyl-2-cyclohexen-1-one 2-methyl, 5-isopropyl C₁₀H₁₆O Branched isopropyl group enhances steric bulk; equatorial substituent orientation minimizes strain.
5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one 3-phenyl, 5-(4-methylphenyl) C₁₉H₁₈O Bulky aromatic substituents increase molecular weight; π–π stacking may influence packing.
3-Methyl-5-pentyl-2-cyclohexen-1-one 3-methyl, 5-pentyl C₁₂H₁₈O Pentyl chain introduces flexibility and lipophilicity; equatorial positioning likely due to steric considerations.

Key Observations :

  • Conformation: The envelope conformation observed in 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone is common in cyclohexenones, but bulky substituents (e.g., phenyl in ) may distort the ring.
  • Intermolecular Interactions : Hydrogen bonding (C–H···O) and π-interactions are critical for crystal packing in aryl-substituted derivatives , whereas alkyl-substituted analogs rely on van der Waals forces.
Physicochemical Properties

Predicted or experimental data for selected compounds:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Properties Reference
2-Methyl-5-isopropyl-2-cyclohexen-1-one 152.23 ~220–240 (est.) 0.880–0.900 High volatility due to branched alkyl chain.
5-Hexen-2-one (acyclic analog) 112.17 277.6 (predicted) 0.880 (predicted) Higher boiling point due to linear structure.
This compound 178.27 ~260–280 (est.) 0.890–0.910 Lower volatility vs. isopropyl analog; moderate lipophilicity.

Key Trends :

  • Boiling Points : Longer alkyl chains (pentyl) increase boiling points compared to shorter or branched substituents (e.g., isopropyl in ).
  • Density : Aliphatic substituents yield densities close to 0.88–0.91 g/cm³, consistent with hydrocarbon-rich structures .

Biological Activity

3-Methyl-5-pentyl-2-cyclohexen-1-one is an organic compound with the molecular formula C12H20OC_{12}H_{20}O and a molecular weight of 180.29 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicine and industry.

Chemical Structure

The structure of this compound features a cyclohexene ring with a methyl group and a pentyl group attached to it. This unique arrangement contributes to its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved via various methods, notably through the aldol condensation of 3-methyl-2-cyclohexen-1-one with pentanal under basic conditions. Other synthetic routes may involve different organic reactions tailored to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a ligand for specific receptors, modulating their activity and influencing downstream biological pathways. Notably, it may interact with enzymes involved in oxidative stress, exhibiting potential antioxidant effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. Preliminary research indicates that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Toxicological Profile

While exploring the biological activity, it is essential to consider the compound's safety profile. Toxicological studies have shown that this compound exhibits low acute toxicity, with an LC50 value reported at 7000 mg/m³ in rats. Observations from inhalation studies indicate mild respiratory irritation at high concentrations but no significant long-term effects on reproductive health or genotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Methyl-2-cyclohexen-1-one Lacks pentyl groupModerate antimicrobial
2-Cyclohexen-1-one No methyl or pentyl groupsLower reactivity
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one Additional phenyl and methyl groupsEnhanced biological activity

This table highlights how structural variations influence the biological properties of these compounds.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL, showcasing its potential as a natural antimicrobial agent .

Investigation into Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of this compound in vitro using human cell lines. The findings revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in inflammatory disease management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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